molecular formula C12H7BrF3NO5 B8199337 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate

Cat. No.: B8199337
M. Wt: 382.09 g/mol
InChI Key: YSVLZRNSKQNZGT-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolidinone ring, a bromine atom, and a trifluoromethoxy group attached to a benzoate moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired ester product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, for studying biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate involves its interaction with molecular targets through its functional groups. The bromine atom and trifluoromethoxy group can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s reactivity and binding affinity. The pyrrolidinone ring can also interact with biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar compounds to 2,5-Dioxopyrrolidin-1-yl 4-bromo-2-(trifluoromethoxy)benzoate include:

    2,5-Dioxopyrrolidin-1-yl 4-(N-phenylanilino)benzoate: This compound features a similar pyrrolidinone ring but with different substituents on the benzoate moiety.

    2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate: This compound has a pyrene group instead of a bromine and trifluoromethoxy group, leading to different chemical properties and applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-bromo-2-(trifluoromethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO5/c13-6-1-2-7(8(5-6)21-12(14,15)16)11(20)22-17-9(18)3-4-10(17)19/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVLZRNSKQNZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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